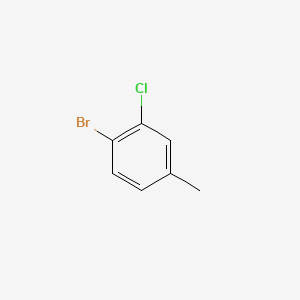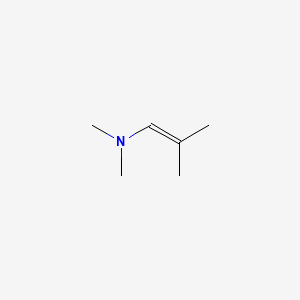
1-(4-tert-ブチルフェニル)エタノール
概要
説明
1-(4-tert-Butylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to a phenyl ring substituted with a tert-butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
科学的研究の応用
1-(4-tert-Butylphenyl)ethanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
Target of Action
It is known that this compound is involved in electrophilic aromatic substitution reactions . These reactions typically involve the attack on the carbon atoms of the aromatic ring .
Mode of Action
1-(4-tert-Butylphenyl)ethanol undergoes electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate . This intermediate then loses a proton from the carbon, which is hybridized, and the electron pair of this bond then becomes part of the aromatic electron system, forming a substitution product .
Biochemical Pathways
It is known that the compound is involved in electrophilic aromatic substitution reactions , which are fundamental to many biochemical pathways.
Pharmacokinetics
The pharmacokinetics of ethanol and other lower alkanols, which may share similarities with 1-(4-tert-butylphenyl)ethanol, have been extensively studied .
Result of Action
The compound’s involvement in electrophilic aromatic substitution reactions suggests that it may play a role in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-tert-Butylphenyl)ethanol. For instance, it has been noted that the compound is hazardous to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the environmental context is an important consideration in understanding the action of this compound.
生化学分析
Biochemical Properties
1-(4-tert-Butylphenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the oxidation of 1-(4-tert-Butylphenyl)ethanol to its corresponding ketone, 1-(4-tert-Butylphenyl)ethanone. The interaction between 1-(4-tert-Butylphenyl)ethanol and alcohol dehydrogenases is crucial for understanding its metabolic pathways and its role in cellular processes .
Cellular Effects
1-(4-tert-Butylphenyl)ethanol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 1-(4-tert-Butylphenyl)ethanol can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(4-tert-Butylphenyl)ethanol involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For example, 1-(4-tert-Butylphenyl)ethanol can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can lead to changes in the metabolic profile of cells and affect the detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-tert-Butylphenyl)ethanol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that 1-(4-tert-Butylphenyl)ethanol can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-tert-Butylphenyl)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and gene expression. At high doses, 1-(4-tert-Butylphenyl)ethanol can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are important for understanding the safe and effective use of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, 1-(4-tert-Butylphenyl)ethanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. Understanding the transport and distribution of 1-(4-tert-Butylphenyl)ethanol is essential for elucidating its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 1-(4-tert-Butylphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers high yields and is scalable for large-scale production .
化学反応の分析
Types of Reactions: 1-(4-tert-Butylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(4-tert-butylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the hydroxyl group to a methyl group, forming 1-(4-tert-butylphenyl)ethane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(4-tert-butylphenyl)ethanone
Reduction: 1-(4-tert-butylphenyl)ethane
Substitution: 1-(4-tert-butylphenyl)ethyl chloride
類似化合物との比較
1-(4-tert-Butylphenyl)ethanol can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)ethanone: The ketone analog, which lacks the hydroxyl group and has different reactivity.
1-(4-tert-Butylphenyl)ethane: The fully reduced analog, which lacks both the hydroxyl and carbonyl groups.
2-(4-tert-Butylphenyl)ethanol: A positional isomer with the hydroxyl group on a different carbon atom.
These comparisons highlight the unique properties of 1-(4-tert-Butylphenyl)ethanol, particularly its reactivity and applications in various fields.
特性
IUPAC Name |
1-(4-tert-butylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293804 | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34386-42-0 | |
| Record name | 1-(p-tert-Butylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)


![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)








